molecular formula C10H7FN4O6S B14111849 N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B14111849
M. Wt: 330.25 g/mol
InChI Key: RMTUHSUWFYOMIK-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorine, nitro, and sulfonamide groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps, starting with the preparation of the 4-fluoro-3-nitrophenyl precursor This precursor can be synthesized through nitration of 4-fluoroaniline, followed by sulfonation and subsequent cyclization to form the tetrahydropyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to scale up the synthesis while maintaining efficiency and minimizing by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-3-nitrophenyl azide: Known for its use in bioconjugation and surface modification.

    2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Investigated for its antibacterial properties.

Uniqueness

N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C10H7FN4O6S

Molecular Weight

330.25 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C10H7FN4O6S/c11-6-2-1-5(3-7(6)15(18)19)14-22(20,21)8-4-12-10(17)13-9(8)16/h1-4,14H,(H2,12,13,16,17)

InChI Key

RMTUHSUWFYOMIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CNC(=O)NC2=O)[N+](=O)[O-])F

Origin of Product

United States

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